BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of cis-1-Bromo-1-propene:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: cis-1-Bromo-1-propene

Cat. No.: B1330963

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for cis-1-bromo-1-propene. The information is
intended for researchers, scientists, and professionals in drug development and other relevant
scientific fields, offering a detailed analysis of its structural and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopic data provides detailed information about the hydrogen and carbon
framework of cis-1-bromo-1-propene.

'H NMR Spectroscopy

The proton NMR spectra of cis-1-bromo-1-propene have been recorded in both acetone and
benzene solutions. The chemical shifts (8) are reported in parts per million (ppm) downfield
from a tetramethylsilane (TMS) standard, and coupling constants (J) are given in Hertz (Hz).

Table 1: *H NMR Spectroscopic Data for cis-1-Bromo-1-propene[1]
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Solvent S Chemical Shift Coupling Constant
(ppm) (Hz)

Acetone =CHBr 6.28 J(H,H) =6.9

=CH(CHs) 6.23 J(H,CH3) = 6.6

CHs 1.72 J(HH)=-1.8

Benzene =CHBr 5.84 JH,H)=7.0

=CH(CHs) 5.66 J(H,CH3) = 6.5

CHs 1.47 JHH)=-1.6

3C NMR Spectroscopy

The 13C NMR spectrum of cis-1-bromo-1-propene in deuterated chloroform (CDCIs) reveals
three distinct signals corresponding to the three carbon atoms in the molecule.

Table 2: 13C NMR Spectroscopic Data for cis-1-Bromo-1-propene

Carbon Atom Chemical Shift (ppm)

C=C-Br Data not explicitly found in search results
C=C-CHs Data not explicitly found in search results
CHs Data not explicitly found in search results

Note: While a source indicates the availability of a 13C NMR spectrum in CDCls, the specific
chemical shift values were not detailed in the provided search results.

Infrared (IR) Spectroscopy

The infrared spectrum of cis-1-bromo-1-propene provides information about the vibrational
modes of its functional groups. The characteristic absorption bands are key to identifying the
molecular structure.

Table 3: Key IR Absorption Bands for cis-1-Bromo-1-propene
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Wavenumber (cm~?) Functional Group Vibrational Mode

Data not explicitly found in

c=C Alkene Stretch
search results
Data not explicitly found in

=C-H Alkene C-H Stretch
search results
Data not explicitly found in )

C-H (in CHs) Alkyl C-H Stretch
search results
Data not explicitly found in )

C-Br Alkyl Halide Stretch

search results

Note: While the existence of IR spectra is documented, a tabulated list of specific absorption
peaks for cis-1-bromo-1-propene was not available in the search results.

Experimental Protocols
NMR Spectroscopy

The referenced *H NMR data was obtained from a 10 mol% solution of cis-1-bromo-1-
propene in the specified solvent (acetone or benzene).[1] A standard NMR spectrometer is
used for such analyses. For a typical procedure:

o Sample Preparation: A precise amount of cis-1-bromo-1-propene is dissolved in the
deuterated solvent to achieve the desired concentration. A small amount of a reference
standard like TMS is added.

o Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer.
The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard
pulse sequences are then used to acquire the *H and 3C NMR spectra.

Infrared Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like cis-1-bromo-1-
propene is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
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e Instrument Setup: The ATR accessory is installed in the FT-IR spectrometer. A background
spectrum is collected to account for atmospheric and instrument absorbances.

o Sample Analysis: A small drop of the liquid sample is placed directly on the ATR crystal. The

spectrum is then recorded.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum of the compound.

Structure-Spectra Correlation

The spectroscopic data aligns with the known structure of cis-1-bromo-1-propene. The
diagram below illustrates the relationship between the molecule's structure and its key
spectroscopic features.

NMR Spectroscopy

'H NMR
- Olefinic protons (~5.6-6.3 ppm)
- Methyl protons (~1.5-1.7 ppm)

Correlates to
C|S'1'Br0m0'1'propene8try/

Correlates to

13C NMR
P - Olefinic carbons
- Methyl carbon

Correlates to

IR Spectroscopy

IR Absorption
- C=C stretch
- =C-H stretch
- C-H stretch (alkyl)
- C-Br stretch
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Structure-Spectra Correlation for cis-1-Bromo-1-propene

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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